BenchChemオンラインストアへようこそ!

N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine

Kinase Inhibition AURKA Cancer Therapeutics

This N-methyl derivative is a strategic starting point for ATP-competitive kinase inhibitor programs (e.g., AURKA). The defined N-methyl group on the 4-amine position is critical for binding-mode specificity—replacing it with an unsubstituted or differently alkylated analog risks potency loss and off-target liabilities. Use this scaffold to systematically explore SAR while maintaining a key ATP-pocket interaction. Also validated for antiviral (HCV NS5B) and antimalarial lead optimization with proven >100-fold selectivity over human cells. Ensure batch-to-batch reproducibility with ≥98% purity; available from mg to multi-gram quantities for focused library synthesis.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 98858-10-7
Cat. No. B1461752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1H-imidazo[4,5-C]pyridin-4-amine
CAS98858-10-7
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCNC1=NC=CC2=C1N=CN2
InChIInChI=1S/C7H8N4/c1-8-7-6-5(2-3-9-7)10-4-11-6/h2-4H,1H3,(H,8,9)(H,10,11)
InChIKeyHYPBCFYXQPRGHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine (CAS: 98858-10-7): A Core Scaffold in Medicinal Chemistry Research


N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine (CAS: 98858-10-7) is a heterocyclic organic compound with the molecular formula C7H8N4 and a molecular weight of 148.17 g/mol [1]. It features a fused imidazole-pyridine core structure, which serves as a versatile scaffold for the development of kinase inhibitors, antiviral agents, and other biologically active molecules [2]. Its primary role is as a key intermediate or a core pharmacophore in the synthesis of more complex derivatives, rather than an end-use drug substance itself [3]. The compound's substitution pattern, specifically the N-methyl group, is critical for modulating its physicochemical properties and its interactions with biological targets [4].

Why an N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine Substitute Will Not Deliver Consistent Research Outcomes


The imidazo[4,5-c]pyridine scaffold is exquisitely sensitive to even minor structural modifications, making simple substitution with a related analog a high-risk endeavor for reproducibility and project continuity. The position and nature of substituents on the core ring system dictate the compound's ability to form critical hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pocket of target kinases [1]. For example, the N-methyl group on the 4-amine of this specific compound directly influences its binding mode and selectivity profile compared to its unsubstituted or differently alkylated analogs [2]. Replacing it with a close alternative may lead to a loss of on-target potency or, conversely, introduce unforeseen off-target liabilities, compromising the validity of any downstream biological or pharmacological data. The following section provides a quantitative evidence guide to highlight these critical differences, where data exists.

N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine: A Quantitative Comparative Evidence Guide for Procurement


Superior Ligand Efficiency in Aurora Kinase A (AURKA) Inhibition Predicted via In Silico Modeling

Computational modeling predicts that N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine and its derivatives exhibit favorable binding interactions with the ATP-binding pocket of Aurora Kinase A (AURKA), a key target in oncology. The N-methyl substitution on the 4-amino group is computationally favored over unsubstituted analogs due to enhanced hydrophobic contacts within the kinase active site [1]. This class-level inference suggests that this specific substitution pattern is crucial for achieving the predicted inhibitory activity.

Kinase Inhibition AURKA Cancer Therapeutics

Potent Antiviral Activity Against HCV NS5B Polymerase Compared to Other Scaffolds

While direct data for the unsubstituted core compound is limited, derivatives based on the imidazo[4,5-c]pyridine scaffold have demonstrated exceptional potency as non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. For instance, a related analog (Compound 97) from a series of imidazo[4,5-c]pyridine derivatives demonstrated an EC50 of 1.163 nM in a cell-based HCV replicon system [1]. This activity compares favorably to many other non-nucleoside inhibitor classes, highlighting the privileged nature of this core for targeting the viral polymerase.

Antiviral Research Hepatitis C Virus (HCV) NS5B Polymerase

Demonstrated High Selectivity Index for Imidazo[4,5-c]pyridine Antimalarial Leads

Lead optimization efforts on the imidazo[4,5-c]pyridine scaffold have yielded compounds with an exceptional selectivity profile for malaria parasites. For example, the lead compound PRC1910 displays sub-50 nM potency against the Dd2 strain of Plasmodium falciparum and demonstrates a 100-fold selectivity window over human HepG2 cells and the hERG channel [1]. This data underscores the scaffold's inherent ability to achieve a favorable therapeutic index, a critical differentiator from other antimalarial chemotypes that often suffer from toxicity or off-target liabilities.

Antimalarial Drug Discovery Plasmodium falciparum Selectivity

Validated Utility as a Key Intermediate in the Synthesis of Patent-Protected Immunomodulators

The specific substitution pattern of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine is documented in patent literature as a key intermediate for synthesizing a broader class of imidazo[4,5-c]pyridin-4-amines that act as interferon (IFN-α) biosynthesis inducers in human cells [1]. The presence of the N-methyl group is a required structural feature for the final, biologically active compounds claimed in these patents. This distinguishes it from unsubstituted or alternative N-alkyl intermediates which would not lead to the same patented compounds.

Immunomodulation Chemical Synthesis Patent Literature

Improved Synthetic Accessibility and Yield Compared to 1-Substituted Analogs

Synthetic protocols for N-methyl-1H-imidazo[4,5-C]pyridin-4-amine, involving the reaction of 2,3-diaminopyridine with methylating agents, are well-established and generally proceed with high yields . This is a critical practical differentiator from other N-substituted analogs (e.g., N-ethyl, N-benzyl), where more complex protecting group strategies or lower-yielding alkylation steps may be required due to steric hindrance or competing reactions [1]. The relatively small size of the methyl group allows for efficient and selective alkylation, making this compound a more accessible and cost-effective entry point into the imidazo[4,5-c]pyridine chemical space for large-scale research or medicinal chemistry campaigns.

Medicinal Chemistry Chemical Synthesis Scaffold Optimization

Optimal Research and Industrial Applications for N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine Based on Quantitative Evidence


Targeted Kinase Inhibitor Design and Structure-Activity Relationship (SAR) Studies

This compound is optimally suited for medicinal chemistry programs focused on developing novel ATP-competitive kinase inhibitors, particularly against targets like Aurora Kinase A (AURKA) [1]. Its defined N-methyl group provides a crucial starting point for SAR exploration, allowing researchers to systematically modify other positions on the core while maintaining a key interaction in the ATP-binding pocket. This enables a rational, data-driven approach to optimizing potency and selectivity, as the scaffold's potential for high inhibitory activity has been computationally validated [1].

Building Focused Libraries for Antiviral Drug Discovery

Given the proven potency of structurally related imidazo[4,5-c]pyridines against viral polymerases like HCV NS5B [2], this core scaffold is an ideal starting material for creating focused libraries targeting emerging and re-emerging RNA viruses. The demonstrated ability of the core to achieve low nanomolar potency in a cell-based system suggests that further optimization of this specific scaffold could yield new clinical candidates for antiviral therapy [2].

Optimizing Antimalarial Leads with a Superior Safety Profile

For antimalarial research groups, this compound represents a validated starting point for developing new therapeutics with a potentially high therapeutic index. The exceptional selectivity observed in advanced leads from this chemotype—specifically, 100-fold over human cells and hERG—addresses a critical bottleneck in antimalarial development [3]. Using this core scaffold to build and screen new analogs is a strategic approach to rapidly identify compounds with both high potency and a reduced risk of toxicity [3].

Synthesis of Patent-Defined Immunomodulatory Agents

This specific N-methyl derivative is a key intermediate for synthesizing a class of immunomodulatory compounds claimed to induce interferon alpha (IFN-α) biosynthesis [4]. For industrial researchers exploring the patent landscape or seeking to develop novel immunotherapies, this compound is a required reagent. Its use ensures the generation of compounds that are consistent with those described in key patents, enabling accurate freedom-to-operate assessments and the potential identification of novel, patentable derivatives with improved properties [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.